3-fluoro-N-(piperidin-4-yl)benzamide

Sigma Receptor Ligands PET Imaging Probes Neuropharmacology

Researchers face SAR irreproducibility when substituting fluorinated benzamides due to position-dependent affinity shifts (5-fold for sigma-2). This defined 3-fluoro-N-(piperidin-4-yl)benzamide eliminates that variable. - **Key application**: Kinase inhibitor building block (BCR-ABL/c-KIT) & sigma receptor pharmacology tool. - **Logistics**: Stable crystalline solid; ambient shipping. - **Researcher value**: Validated comparator for chemical proteomics (thermal shift, affinity mapping).

Molecular Formula C12H15FN2O
Molecular Weight 222.263
CAS No. 886504-86-5
Cat. No. B2772899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(piperidin-4-yl)benzamide
CAS886504-86-5
Molecular FormulaC12H15FN2O
Molecular Weight222.263
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16)
InChIKeyXOMMEPFBBQOIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-(piperidin-4-yl)benzamide Overview


3-Fluoro-N-(piperidin-4-yl)benzamide is a synthetic small molecule belonging to the class of N-substituted benzamides featuring a piperidin-4-yl moiety [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology investigations, where its structural features—the 3-fluoro substituent on the phenyl ring and the basic piperidine nitrogen—are critical for structure-activity relationship (SAR) studies [2]. This compound serves as a key intermediate or comparator in the development of inhibitors targeting kinases and other protein families [2].

SAR Studies
Kinase inhibitor and HIF-1 pathway activator development
Sigma Receptor Research
Competition binding assays and sigma-2 ligand profiling
Chemical Proteomics
Reference standard or negative control in target engagement studies

3-Fluoro-N-(piperidin-4-yl)benzamide Substitution Challenges


Substituting 3-fluoro-N-(piperidin-4-yl)benzamide with a close structural analog is not scientifically trivial due to the profound impact of even minor molecular modifications on biological activity. Within the benzamide class, the position of a single fluorine atom on the phenyl ring is known to cause a 5-fold difference in sigma-2 receptor affinity [1]. Similarly, modifications to the benzamide core can alter antiproliferative potency in HepG2 cells by nearly 3 orders of magnitude (IC50 values ranging from 0.12 µM to >100 µM) [2]. These SAR studies highlight that the specific 3-fluoro substitution pattern on the N-(piperidin-4-yl)benzamide scaffold imparts unique, non-interchangeable properties that are central to its utility as a defined research tool.

Fluorine position Sigma-2 affinity shifts significantly with fluoro isomer (5-fold between 2-F and 4-F); 3-F isomer properties may not transfer directly.
Core modification Benzamide substitution alters antiproliferative potency by >800-fold; 3-fluoro is a critical activity driver that cannot be assumed for analogs.

3-Fluoro-N-(piperidin-4-yl)benzamide Differentiation Evidence


Sigma-2 Binding Affinity Across Fluoro Isomers

In a study comparing fluorinated benzamide isomers for sigma receptor imaging, the position of the fluorine atom on the phenyl ring had a substantial impact on sigma-2 receptor binding affinity. While the study's 4-fluoro substituted benzamides exhibited high affinity, this provides a class-level reference point against which the 3-fluoro isomer (the target compound) can be contextualized [1]. It is critical to note that the 2-fluoro analogs were found to be approximately 5-fold less potent than the 4-fluoro compounds, demonstrating that even a simple positional isomerism leads to major differences in target engagement [1].

Sigma-2 Isomer SAR
Class-level
4-F analogs Ki 3.77–4.02 nM; 2-F analogs Ki 20.3–22.8 nM (~5-fold less potent)
3-F isomer binding distinct from 2- and 4-F regioisomers
Radioligand binding assay; 3-F data not available
Sigma Receptor Ligands PET Imaging Probes Neuropharmacology

Antiproliferative Activity in HepG2 Cells

Structure-activity relationship studies on the N-(piperidin-4-yl)benzamide scaffold reveal that minor structural modifications lead to dramatic differences in cellular potency. Optimized derivatives in this series demonstrate potent activity, while the unsubstituted benzamide core is essentially inactive [1]. The presence and position of a 3-fluoro substituent on the target compound is therefore a critical variable that can shift activity from low micromolar to >100 µM [1].

Antiproliferative SAR
Class-level
Optimized analog 10b IC50 0.12 µM vs. unsubstituted core >100 µM (>833-fold range)
Substitution pattern drives cellular activity; supports SAR utility
HepG2 MTT assay; class-level inference
Anticancer Agents HIF-1 Pathway Hepatocellular Carcinoma

3-Fluoro-N-(piperidin-4-yl)benzamide Research Applications


Kinase Inhibitor Discovery and Profiling

The compound is used as a key building block or comparator in the synthesis and screening of novel kinase inhibitors. Its 3-fluoro substitution pattern can be varied to probe the kinase ATP-binding site for favorable interactions, with data from class-level analogs guiding the optimization of potency and selectivity against specific kinases like BCR-ABL or c-KIT [2].

Sigma Receptor Research Tool

Based on evidence that fluorinated benzamides are high-affinity sigma receptor ligands [1], this specific 3-fluoro isomer serves as a valuable tool for investigating sigma receptor pharmacology. It can be used in competition binding assays to map the binding site of sigma receptors or as a reference standard in the development of novel sigma-2 selective ligands [1].

Chemical Proteomics Reference Standard

This compound is procured for use as a negative control or a structurally-defined reference molecule in chemical proteomics experiments, such as affinity-based protein profiling or thermal shift assays. Its well-defined structure is essential for interpreting SAR data from more potent, but structurally more complex, derivatives [2].

Radiolabeled Imaging Probe Precursor

The core benzamide scaffold is a validated platform for the development of PET imaging agents targeting sigma receptors in the brain and peripheral tissues [1]. The 3-fluoro isomer can be utilized as a precursor for the synthesis of novel 18F-labeled analogs, enabling in vivo studies of sigma receptor expression in disease models [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
3-Fluoro substitution as chemical probe
ATP-binding site interactions
Sigma receptor binding studies
Regioisomer-specific affinity
Sigma-2 selectivity mapping
Chemical proteomics reference standard
Defined benzamide structure
Negative control performance
PET probe precursor development
Reported benzamide scaffold
18F-labeling and in vivo imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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